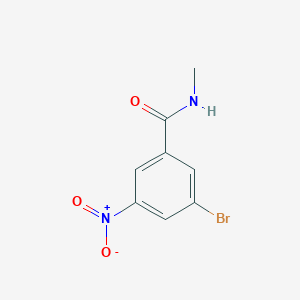

3-Bromo-N-methyl-5-nitrobenzamide

説明

3-Bromo-N-methyl-5-nitrobenzamide (CAS: 90050-52-5; molecular formula: C₈H₇BrN₂O₃) is a halogenated nitrobenzamide derivative characterized by a bromine atom at the 3-position, a nitro group at the 5-position, and an N-methyl substitution on the benzamide moiety. It is commercially available with a purity of ≥98% and is utilized in synthetic organic chemistry and pharmaceutical research as a key intermediate .

特性

IUPAC Name |

3-bromo-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFRUPQKYIBRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623914 | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-52-5 | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions:

From Methyl 3-bromo-5-nitrobenzoate and Methylamine:

Industrial Production Methods:

- The industrial production of 3-Bromo-N-methyl-5-nitrobenzamide typically involves large-scale synthesis using the above-mentioned method, with optimization of reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions:

-

Nucleophilic Substitution:

- The bromine atom in 3-Bromo-N-methyl-5-nitrobenzamide can be substituted by various nucleophiles under appropriate conditions.

Reagents: Sodium hydroxide, potassium hydroxide.

Conditions: Reflux in a suitable solvent such as ethanol.

Products: Substituted benzamides.

-

Reduction:

- The nitro group can be reduced to an amino group.

Reagents: Hydrogen gas, palladium on carbon (Pd/C).

Conditions: Hydrogenation under atmospheric pressure.

Products: 3-Bromo-N-methyl-5-aminobenzamide.

-

Oxidation:

- The methyl group can be oxidized to a carboxylic acid.

Reagents: Potassium permanganate (KMnO4).

Conditions: Aqueous solution, heat.

Products: 3-Bromo-5-nitrobenzoic acid.

科学的研究の応用

Chemistry

3-Bromo-N-methyl-5-nitrobenzamide serves as a crucial building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : Acts as an intermediate in the preparation of more complex organic compounds.

- Reactions : It can undergo various chemical transformations such as nucleophilic substitutions and reductions, making it versatile for synthetic chemists.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., amines) | Substituted benzamides |

| Reduction | Lithium aluminum hydride (LiAlH) | Reduced amines or amides |

| Oxidation | Potassium permanganate (KMnO) | Nitro derivatives |

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that nitro compounds exhibit antimicrobial properties against various pathogens, making them candidates for drug development against infections .

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Properties : Potential applications in treating conditions such as cancer and infections due to its ability to modulate biological pathways.

- Drug Development : Used in the design of new pharmaceutical agents targeting specific diseases.

Case Study: Antitumor Activity

A study demonstrated that derivatives of benzamide, including this compound, showed significant antitumor activity by inhibiting cancer cell proliferation in vitro. The mechanism involved apoptosis induction through caspase activation .

Industry

This compound finds utility in various industrial applications:

- Specialty Chemicals Production : Employed in the synthesis of dyes and pigments due to its reactive functional groups.

- Material Science : Used as a precursor in developing new materials with specific properties.

作用機序

The exact mechanism of action of 3-Bromo-N-methyl-5-nitrobenzamide depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, while the methyl group can influence the compound’s lipophilicity and membrane permeability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, halogen positions, and functional groups. Key differences influence reactivity, solubility, and applications.

Table 1: Structural Comparison of Selected Benzamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|---|

| 3-Bromo-N-methyl-5-nitrobenzamide | 90050-52-5 | C₈H₇BrN₂O₃ | Br (3-), NO₂ (5-), N-CH₃ | Methylated amide, electron-withdrawing groups |

| 3-Bromo-5-nitrobenzamide | 54321-80-1 | C₇H₅BrN₂O₃ | Br (3-), NO₂ (5-) | Non-methylated amide |

| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | 1512044-54-0 | C₁₂H₁₂BrFNO₂ | Br (5-), F (2-), CH₃ (3-), cyclopropyl | Fluorine and cyclopropyl groups |

| 3-Amino-N-benzyl-5-methylbenzamide | - | C₁₅H₁₆N₂O | NH₂ (3-), CH₃ (5-), N-benzyl | Amino group, lipophilic benzyl |

Physicochemical and Hazard Profiles

- This compound: No explicit hazard data, but bromine and nitro groups typically confer toxicity. Purity ≥98% ensures reliability in research .

生物活性

3-Bromo-N-methyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular structure, characterized by a bromine atom at the 3-position and a nitro group at the 5-position of the benzene ring, along with an N-methyl substituent on the amide functional group, suggests potential interactions with various biological targets.

- Molecular Formula : C₈H₇BrN₂O₃

- Molecular Weight : 259.06 g/mol

- Structure : The compound features a benzene ring with specific substituents that influence its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated significant activity when compared to standard antimicrobial agents .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves interference with cellular signaling pathways critical for tumor growth .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation, such as cancer and inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in clinical settings .

Case Study 2: Anticancer Activity

A study focusing on the anticancer properties of this compound involved testing its effects on human cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

These results suggest that the compound effectively inhibits cancer cell growth, indicating potential therapeutic applications in oncology .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Nitration of Bromobenzamide : Bromobenzamide is nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Methylation : The amide nitrogen is then methylated using methyl iodide or dimethyl sulfate.

Various derivatives of this compound have been synthesized and evaluated for enhanced biological activity, demonstrating that modifications can significantly impact efficacy and selectivity .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-N-methyl-5-nitrobenzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic routes often involve sequential functionalization of the benzamide scaffold. A feasible approach includes:

Nitration and Bromination : Introduce the nitro group at the 5-position via mixed acid nitration (HNO₃/H₂SO₄), followed by electrophilic bromination at the 3-position using Br₂/FeBr₃ .

Methylation : React the intermediate with methylamine under coupling agents like EDCI/HOBt to form the N-methylamide bond .

Optimization parameters:

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro and bromo groups) .

- Mass Spectrometry : Verify molecular weight (M⁺ = 287.01 Da) via ESI-MS .

- Elemental Analysis : Ensure C, H, N, Br ratios match theoretical values (e.g., C: 37.67%, H: 2.46%, N: 8.79%, Br: 27.87%) .

- HPLC : Assess purity (>98%) using a C18 column (λ = 254 nm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., Fukui indices) and identify electrophilic centers. The nitro group directs substitution at the 3-bromo position .

- Transition State Analysis : Simulate SNAr pathways with explicit solvent models (e.g., PCM for DMSO) to predict activation energies .

- Validation : Compare computed vs. experimental reaction rates (e.g., kobs for SNAr with amines) .

Q. What strategies resolve contradictory crystallographic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from disordered structures or twinning. Mitigation steps:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Example: A derivative with ambiguous nitro-group orientation was resolved using Hirshfeld surface analysis .

Q. How can researchers design mechanistic studies to probe the role of this compound in catalytic C–C coupling reactions?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled benzamide to track bond formation via in-situ NMR .

- Kinetic Isotope Effects (KIE) : Compare kH/kD for H/D exchange at reactive sites.

- Spectroscopic Trapping : Employ EPR to detect radical intermediates in Pd-catalyzed couplings .

- Computational Mapping : Identify rate-limiting steps via QM/MM simulations (e.g., transition metal coordination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。